

Literature review on isopropyl caprylate applications

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An In-Depth Technical Guide to the Applications of **Isopropyl Caprylate** in Pharmaceutical and Cosmetic Formulations

Abstract

Isopropyl caprylate, the ester of isopropyl alcohol and caprylic acid, is a versatile excipient with significant applications in the pharmaceutical and cosmetic industries. Chemically known as isopropyl octanoate, this colorless, oil-soluble liquid is prized for its unique combination of functional properties.^[1] It serves as an effective emollient, a non-greasy texture enhancer, a solvent, and, critically, a penetration enhancer for topical and transdermal drug delivery systems.^{[2][3][4]} This guide provides a comprehensive technical overview of **isopropyl caprylate**'s physicochemical properties, its mechanisms of action, and its diverse applications. We will delve into its role in overcoming the skin's barrier function, its use as a core component in advanced drug delivery systems such as microemulsions and self-emulsifying drug delivery systems (SEDDS), and its contributions to the sensory attributes of cosmetic products. Detailed experimental protocols for formulation development and analysis are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this excipient.

Introduction to Isopropyl Caprylate (Isopropyl Octanoate)

Isopropyl caprylate (CAS No. 5458-59-3) is a fatty acid ester with a well-established profile in various formulation sciences.[5][6] Its utility stems from a favorable combination of safety, stability, and functional characteristics that make it a valuable component in a wide array of products.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of **isopropyl caprylate** is essential for predicting its behavior in formulations. It is produced through the esterification of isopropanol with n-octanoic acid (caprylic acid).[1]

Property	Value	Source(s)
Molecular Formula	C11H22O2	[1][5][7]
Molecular Weight	186.29 g/mol	[1][5][7]
Appearance	Colorless to almost colorless oily liquid	[1]
Boiling Point	217 °C	[1]
Density	~0.86 g/cm³	[1]
Solubility	Practically insoluble in water; soluble in alcohol and oils	[1]
Synonyms	Isopropyl octanoate, Isopropyl n-octanoate, Propan-2-yl octanoate	[1][5][7]
FDA UNII	GHK5I7U9ZD	[1][5]

Key Functional Attributes

The applications of **isopropyl caprylate** are driven by three primary functional attributes:

- **Emolliency:** As an emollient, it softens and soothes the skin by forming a protective, non-greasy layer that helps to lock in moisture.[2][3][4] This makes it highly desirable in creams, lotions, and other skincare products.

- Solvency: It acts as an effective solvent for many lipophilic active ingredients and other excipients, aiding in their incorporation into a stable and homogenous formulation.
- Penetration Enhancement: In pharmaceutical applications, its most critical role is as a chemical penetration enhancer. It reversibly disrupts the skin's primary barrier, the stratum corneum, facilitating the passage of active pharmaceutical ingredients (APIs) to their target sites.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Core Application in Transdermal and Topical Drug Delivery

The skin's primary function is to act as a barrier, which presents a significant challenge for topical drug delivery.[\[10\]](#) **Isopropyl caprylate** is a key tool for formulators seeking to overcome this challenge.

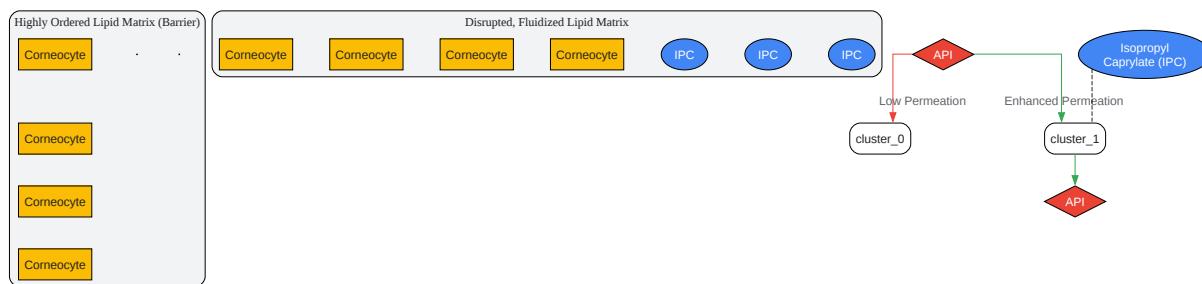
The Stratum Corneum Barrier

The stratum corneum (SC) is the outermost layer of the skin, composed of flattened, dead cells (corneocytes) embedded in a lipid-rich matrix. This "brick and mortar" structure is highly effective at preventing the ingress of foreign substances. Chemical penetration enhancers like **isopropyl caprylate** work by temporarily modifying this structure to increase its permeability.[\[9\]](#)[\[11\]](#)

Mechanism of Action as a Penetration Enhancer

The lipophilic nature of **isopropyl caprylate** allows it to integrate into the lipid matrix of the stratum corneum. The primary mechanism of action involves the disruption of the highly ordered lipid structure.[\[11\]](#) By fluidizing these lipids, it creates more permeable pathways, allowing drug molecules to diffuse through the SC more readily. This action is transient and reversible, ensuring that the skin's barrier function is not permanently compromised. This mechanism is shared by other isopropyl esters, such as isopropyl myristate, which has been shown to increase the penetration of drugs like diclofenac.[\[12\]](#)

Diagram: Isopropyl Caprylate's Interaction with the Stratum Corneum



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Caption: Mechanism of penetration enhancement by **Isopropyl Caprylate (IPC)**.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for evaluating the efficacy of **isopropyl caprylate** as a penetration enhancer.

Objective: To quantify the permeation of an Active Pharmaceutical Ingredient (API) from a topical formulation containing **isopropyl caprylate** through an excised skin sample.

Materials:

- Franz diffusion cells

- Excised mammalian skin (e.g., porcine ear skin or human cadaver skin)
- Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
- Test Formulation: API in a vehicle containing a specific concentration of **isopropyl caprylate**.
- Control Formulation: API in the same vehicle without **isopropyl caprylate**.
- High-Performance Liquid Chromatography (HPLC) system for API quantification.

Methodology:

- Skin Preparation: Thaw excised skin at room temperature. Carefully remove any subcutaneous fat. Cut skin sections to fit the Franz diffusion cells.
- Franz Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
- Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) receptor medium. Ensure no air bubbles are trapped beneath the skin. Begin stirring with a magnetic stir bar.
- Equilibration: Allow the system to equilibrate for 30 minutes.
- Application of Formulation: Apply a precise amount (e.g., 10 mg/cm²) of the Test or Control formulation onto the skin surface in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
- Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.[13]
- Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point. Plot this value against time. The slope of the linear portion of the curve

represents the steady-state flux (J_{ss}). The enhancement ratio (ER) can be calculated by dividing the flux of the test formulation by the flux of the control formulation.

Advanced Drug Delivery Systems

Isopropyl caprylate is a key lipid excipient in the formulation of microemulsions and self-emulsifying drug delivery systems (SEDDS), which are designed to enhance the oral bioavailability of poorly water-soluble drugs.[14][15]

Role as the Oil Phase in Microemulsions

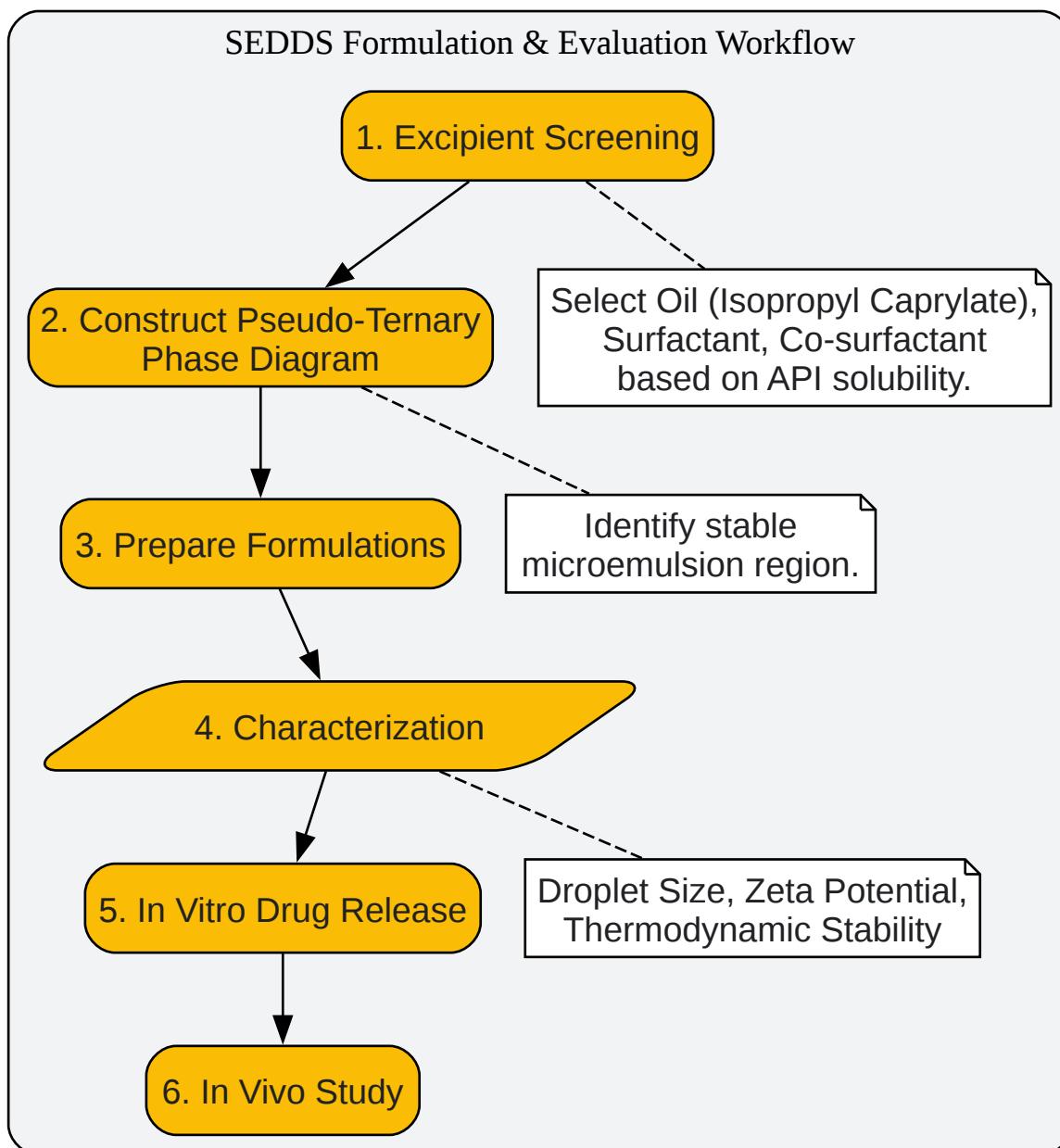
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. **Isopropyl caprylate** can serve as the oil phase, in which a lipophilic drug is dissolved. These systems can increase drug solubilization and provide a large interfacial area for drug absorption.[16]

Application in Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are anhydrous isotropic mixtures of oil, surfactant, and sometimes cosolvents, that spontaneously form a fine oil-in-water emulsion upon mild agitation in an aqueous medium, such as the gastrointestinal fluids.[14][17][18]

- Causality: For lipophilic drugs (BCS Class II), oral absorption is often limited by their poor solubility and slow dissolution rate. By pre-dissolving the drug in a lipid-based system like a SEDDS using **isopropyl caprylate** as the oil phase, the formulation bypasses the dissolution step.[18] Upon emulsification in the gut, the drug is presented in a solubilized state within fine oil droplets, promoting rapid and consistent absorption.[18][19]

Diagram: Workflow for SEDDS Formulation



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Caption: Logical workflow for developing an **Isopropyl Caprylate**-based SEDDS.

Experimental Protocol: Formulation and Characterization of a Microemulsion

Objective: To identify a stable microemulsion region for a system containing **isopropyl caprylate** and to characterize the resulting formulation.

Materials:

- Oil Phase: **Isopropyl Caprylate**
- Surfactant: e.g., Polysorbate 80 (Tween 80)
- Co-surfactant: e.g., Isopropyl alcohol[16]
- Aqueous Phase: Deionized water
- API (lipophilic model drug)

Methodology:

- Construct Pseudo-ternary Phase Diagram: This is crucial for identifying the concentration ranges of components that form a stable microemulsion.[16][19] a. Prepare various mixtures of the oil (**isopropyl caprylate**) and the surfactant/co-surfactant (S/CoS) at fixed weight ratios (e.g., 1:1, 2:1, 3:1). b. For each S/CoS ratio, titrate the oil/surfactant mixture with water dropwise while stirring. c. Observe the mixture for transparency. The point at which the mixture becomes turbid indicates the boundary of the microemulsion region. d. Plot the results on a ternary phase diagram to delineate the stable, single-phase microemulsion zone.
- Formulation Preparation: Select a composition from within the identified microemulsion region. a. Dissolve the pre-weighed API in the **isopropyl caprylate**. b. Add the required amounts of surfactant and co-surfactant and mix until a clear solution is formed. c. Add the specified amount of water and stir until a transparent, homogenous microemulsion is formed.
- Physicochemical Characterization: a. Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A small droplet size (<100 nm) and low PDI (<0.3) are desirable. b. Thermodynamic Stability: Centrifuge the formulation at high RPM (e.g., 5000 RPM for 30 min) and subject it to several freeze-thaw cycles. The formulation should show no signs of phase separation or drug precipitation. c. Viscosity: Measure using a rheometer. Microemulsions are typically low-viscosity systems.[20]

Applications in Cosmetics and Personal Care

In the cosmetic industry, the sensory feel of a product is paramount. **Isopropyl caprylate** is widely used to create formulations with a light, silky, and non-greasy skin feel.[3][4]

- Emollient and Skin Conditioner: It acts as a lubricant on the skin's surface, imparting a smooth and soft appearance.[21]
- Texture and Spreading Agent: It significantly improves the spreadability of creams and lotions. In formulations with high oil content, it can reduce the heavy, greasy feel, making the product more cosmetically elegant.[3]
- Solvent and Carrier: It helps to dissolve active ingredients and fragrances, ensuring their uniform distribution throughout the product.[4]

Analytical Methodologies

Ensuring the quality and purity of **isopropyl caprylate** and its concentration in final formulations is critical.

Protocol: HPLC for Quantification of Isopropyl Caprylate

Objective: To determine the concentration of **isopropyl caprylate** in a given sample.

Principle: Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of moderately nonpolar compounds like **isopropyl caprylate**.[13]

Instrumentation & Conditions:

- HPLC System: With UV or Diode Array Detector (DAD).
- Column: C18 or C8 reverse-phase column (e.g., Newcrom R1).[13]
- Mobile Phase: A mixture of acetonitrile and water.[13] For MS compatibility, formic acid can be used instead of phosphoric acid.[13]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Low UV range (e.g., 210 nm), as esters have a weak chromophore.

- Injection Volume: 10 μL .

Methodology:

- Standard Preparation: Prepare a stock solution of pure **isopropyl caprylate** in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.
- Sample Preparation: Accurately weigh the sample formulation and dissolve it in the solvent. The sample may require extraction or filtration to remove interfering matrix components.
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of **isopropyl caprylate** in the samples by interpolating their peak areas from the calibration curve.

Safety and Regulatory Profile

Isopropyl caprylate is generally considered to have a favorable safety profile for its intended uses in cosmetics and topical pharmaceuticals.

- Toxicity: It has a low potential for acute toxicity. The Cosmetic Ingredient Review (CIR) panel has determined that similar esters, like isopropyl palmitate, are safe for use in cosmetics.[\[3\]](#) [\[21\]](#) However, as with most chemicals, it can cause skin and eye irritation in its undiluted form, and appropriate handling procedures should be followed.[\[1\]](#)[\[22\]](#)
- Regulatory Status: It is listed in several international chemical inventories and databases, including the FDA's Global Substance Registration System (GSRS) with the UNII code GHK5I7U9ZD.[\[1\]](#)[\[5\]](#)

Conclusion and Future Perspectives

Isopropyl caprylate is a multifunctional excipient that addresses key challenges in both pharmaceutical and cosmetic formulation. Its ability to act as a penetration enhancer is crucial for the development of effective topical and transdermal therapies, while its sensory properties make it an invaluable ingredient for creating elegant and consumer-pleasing personal care products. Its role as an oil phase in advanced drug delivery systems like SEDDS and

microemulsions highlights its importance in improving the bioavailability of challenging drug molecules.

Future research will likely focus on exploring synergistic combinations of **isopropyl caprylate** with other penetration enhancers and utilizing it in novel drug delivery platforms, such as nanoemulsions and lipid-based nanoparticles, to further optimize targeted and controlled drug release.

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